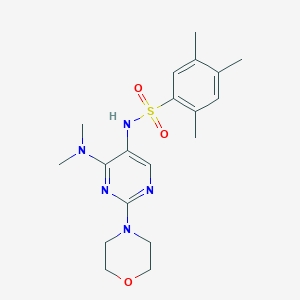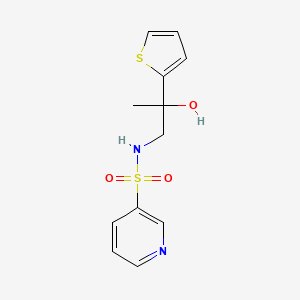
N-(4-(diméthylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-triméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalyse
N-(4-(diméthylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-triméthylbenzènesulfonamide: (appelons-le DMAP pour plus de concision) a été exploré en tant qu'organocatalyseur efficace. Plus précisément :
- Oxydation sélective des aromatiques méthylés : Le DMAP, en combinaison avec le bromure de benzyle, favorise l'oxydation sélective des aromatiques méthylés en utilisant de l'oxygène moléculaire. Il surpasse d'autres analogues de la pyridine, tels que la 4-carboxypyridine, la 4-cyanopyridine et la pyridine. Les liaisons carbone-hydrogène (C–H) hybrides sp³ de différents aromatiques méthylés sont oxydées avec succès, conduisant à des produits chimiques aromatiques oxygénés. Le véritable catalyseur provient de la formation d'un sel d'onium de pyridine à partir du bromure et du DMAP .
Identification des microplastiques
La fluorescence du DMAP a été utilisée pour l'identification des microplastiques (MP) provenant d'articles en plastique courants. Cette étude de preuve de concept démontre l'applicabilité de la fluorescence du DMAP pour distinguer différents types de plastiques, notamment le polypropylène (PP), le polyéthylène basse densité (PEBD), le polyéthylène haute densité (PEHD), le polystyrène (PS) et le polytéréphtalate d'éthylène (PET) .
Croissance cristalline
Des monocristaux de 2,4-dinitrobenzènesulfonate de 4-N,N-diméthylamino-4-N-méthylstilbazolium (DSDNS) ont été cultivés avec succès à partir d'un milieu méthanol-acétonitrile en utilisant la technique de lente évaporation de solution à basse température (SEST). Le DSDNS est synthétisé via une condensation de Knoevenagel suivie d'une réaction de métathèse. Ces cristaux sont prometteurs pour diverses applications .
Propriétés térahertz
Le DSTMS (2,4,6-triméthylbenzènesulfonate de 4-N,N-diméthylamino-4-N-méthylstilbazolium) présente des propriétés intéressantes dans la gamme térahertz (THz). Les chercheurs ont étudié sa réfraction, son absorption et sa génération d'ondes THz. La compréhension de ces propriétés peut conduire à de nouvelles applications dans la technologie THz .
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-10-15(3)17(11-14(13)2)28(25,26)22-16-12-20-19(21-18(16)23(4)5)24-6-8-27-9-7-24/h10-12,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJCUDSGJKWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2577887.png)
![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)
![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)

![4-(Azetidine-1-carbonyl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2577902.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)
![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2577904.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)
![N-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2577909.png)

